N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride

Vue d'ensemble

Description

“N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride” (NAAMH) is an active metabolite of the neurohormone melatonin . It acts as an agonist at certain serotonin, dopamine, and adrenergic receptors . This compound is a reactive metabolite produced by the enzyme tryptophan 2,3 dioxygenase (TDO) and has been shown to be a potent inducer of oxidative injury and neuronal death in vivo in humans .

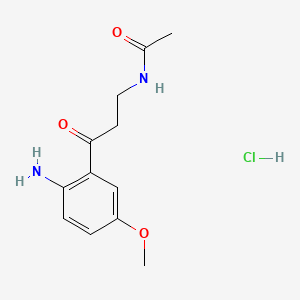

Molecular Structure Analysis

The molecular formula of NAAMH is C12H17ClN2O3 . The InChI string isInChI=1S/C12H16N2O3.ClH/c1-8(15)14-6-5-12(16)10-7-9(17-2)3-4-11(10)13;/h3-4,7H,5-6,13H2,1-2H3,(H,14,15);1H . The canonical SMILES is CC(=O)NCCC(=O)C1=C(C=CC(=C1)OC)N.Cl . Chemical Reactions Analysis

NAAMH is a reactive metabolite that can act as a fluorescence probe for melatonin or transfer reactions with other compounds to form fluorescent species . More research is needed to fully understand the chemical reactions involving NAAMH.Physical and Chemical Properties Analysis

NAAMH has a molecular weight of 272.73 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of NAAMH are 272.0927701 g/mol . The topological polar surface area is 81.4 Ų .Applications De Recherche Scientifique

Metabolic Pathways in the Central Nervous System

N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride is a metabolite of melatonin. A study by Hirata et al. (1974) found that this compound is produced in the brain through the enzymatic cleavage of melatonin, indicating its involvement in the major metabolic pathways of melatonin in the central nervous system (Hirata, Hayaishi, Tokuyama, & Seno, 1974).

Influence on Platelet Functions

Research by Okuma et al. (1978) studied the effects of 5-hydroxykynurenamine and its analogs, including this compound, on platelet functions. They found that while some analogs influenced platelet aggregation and serotonin uptake, N-acetyl-5-methoxykynurenamine did not significantly impact these functions (Okuma, Ryo, Yasunaga, & Uchino, 1978).

Role in Entrainment of Melatonin Rhythm

A study by Kennaway et al. (1989) explored the role of N-acetyl-N2-formyl-5-methoxykynurenamine and N-acetyl-5-methoxykynurenamine in the entrainment of the melatonin rhythm in rats. They found that these metabolites influenced the reentrainment of the melatonin rhythm following changes in the light-dark cycle (Kennaway, Blake, & Webb, 1989).

Impact on Prolactin Release

Iwasaki et al. (1978) investigated the effects of indoleamines and their metabolites, including N-acetyl-5-methoxykynurenamine, on prolactin release in rats. Their findings suggested that while other metabolites influenced prolactin secretion, N-acetyl-5-methoxykynurenamine did not significantly alter plasma prolactin levels (Iwasaki, Kato, Ohgo, Abe, Imura, Hirata, Senoh, Tokuyama, & Hayaishi, 1978).

Antioxidant Properties and Neuroprotection

Research on the oxidative stress induced by cyanide in rat brain homogenates showed that N-acetyl-N-formyl-5-methoxykynurenamine and its related compounds like 6-hydroxymelatonin exhibited neuroprotective properties against oxidative damage (Maharaj, Walker, Glass, & Daya, 2003).

Role in Serotonin Antagonism

Okuma et al. (1976) found that 5-hydroxykynurenamine, related to N-acetyl-5-methoxykynurenamine, acted as a specific antagonist against serotonin-induced platelet aggregation. This study suggested a potential role for N-acetyl-5-methoxykynurenamine in modulating serotonin action (Okuma, Tokuyama, Senoh, Hirata, & Hayaishi, 1976).

Photoperiodism in Plants

Kolar et al. (2003) examined the effects of melatonin and its metabolites, including N-acetyl-5-methoxykynurenamine, on the flowering of the short-day plant Chenopodium rubrum. Their study suggested that these compounds could influence the early stages of photoperiodic flower induction (Kolar, Johnson, & Macháčková, 2003).

Mécanisme D'action

Target of Action

N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride (NAAMH) is an active metabolite of the neurohormone melatonin . It acts as an agonist at certain serotonin, dopamine, and adrenergic receptors . These receptors play a crucial role in various physiological processes, including mood regulation, sleep-wake cycles, and memory.

Mode of Action

NAAMH interacts with its targets by binding to the melatonin receptors, leading to a series of intracellular events . It also inhibits the enzymes monoamine oxidase and cyclooxygenase, which are involved in the breakdown of neurotransmitters and the synthesis of prostaglandins .

Biochemical Pathways

Upon binding to the melatonin receptors, NAAMH triggers a cascade of biochemical reactions. It significantly increases the phosphorylation of both ERK and CREB in the hippocampus . This process is crucial for the regulation of gene expression and neuronal plasticity, which are essential for memory formation and learning.

Result of Action

The action of NAAMH results in improved memory by acting on the melatonin receptors . It also helps scavenge free radicals , thereby playing a role in neuroprotection and reducing oxidative stress.

Analyse Biochimique

Biochemical Properties

N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride plays a significant role in biochemical reactions, particularly as a metabolite of melatonin. It interacts with several enzymes and proteins, including melatonin receptors. These interactions are crucial for its function in regulating sleep and circadian rhythms. The compound’s ability to scavenge free radicals and its involvement in antioxidative processes are also noteworthy .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving melatonin receptors. This compound can modulate gene expression and cellular metabolism, leading to changes in cell function. For instance, it has been observed to increase the phosphorylation of ERK and CREB in the hippocampus, which may enhance memory and cognitive functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with melatonin receptors. This binding can lead to the activation or inhibition of specific enzymes, resulting in changes in gene expression. The compound’s antioxidative properties also contribute to its molecular effects, as it helps in scavenging free radicals and reducing oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have provided insights into its temporal effects, highlighting its potential for sustained antioxidative activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cognitive functions and reduce oxidative stress. At higher doses, it may exhibit toxic or adverse effects. Threshold effects and the compound’s safety profile are critical considerations in these studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to melatonin metabolism. It interacts with enzymes such as acetyltransferases and hydroxylases, which facilitate its conversion and utilization in the body. These interactions can affect metabolic flux and metabolite levels, contributing to its overall biochemical activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy. Understanding these transport mechanisms is essential for optimizing its therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for its role in antioxidative processes and its interactions with melatonin receptors .

Propriétés

IUPAC Name |

N-[3-(2-amino-5-methoxyphenyl)-3-oxopropyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c1-8(15)14-6-5-12(16)10-7-9(17-2)3-4-11(10)13;/h3-4,7H,5-6,13H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBYMENFYWCJRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC(=O)C1=C(C=CC(=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675530 | |

| Record name | N-[3-(2-Amino-5-methoxyphenyl)-3-oxopropyl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215711-91-3 | |

| Record name | N-[3-(2-Amino-5-methoxyphenyl)-3-oxopropyl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

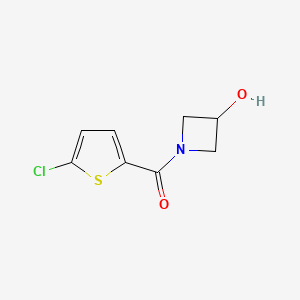

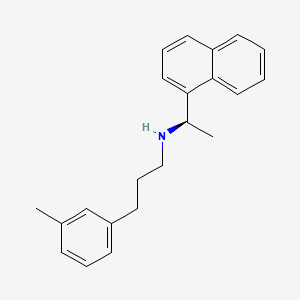

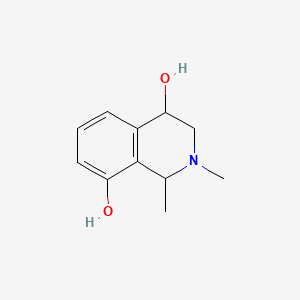

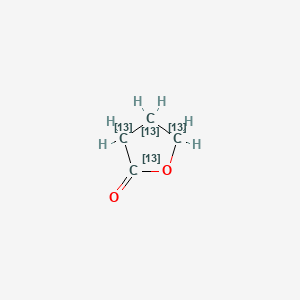

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B569065.png)

![2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-diMethylethoxy)carbonyl]aMino]-D-threo-hexonic Acid](/img/structure/B569080.png)

![tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B569084.png)